1,2-Bis(trifluoromethoxy)ethane
Description
1,2-Bis(trifluoromethoxy)ethane (C4H6F6O2) is a fluorinated ethane derivative featuring two trifluoromethoxy (-OCF3) groups attached to adjacent carbon atoms. Trifluoromethoxy groups are highly electronegative and electron-withdrawing, likely conferring thermal stability, chemical resistance, and low polarizability, making such compounds valuable in materials science and specialty chemistry .
Properties
Molecular Formula |
C4H4F6O2 |
|---|---|
Molecular Weight |
198.06 g/mol |
IUPAC Name |
1,2-bis(trifluoromethoxy)ethane |
InChI |
InChI=1S/C4H4F6O2/c5-3(6,7)11-1-2-12-4(8,9)10/h1-2H2 |
InChI Key |
TVMAVQHAYKJLPS-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(trifluoromethoxy)ethane can be synthesized through several methods. One common approach involves the reaction of ethylene glycol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of 1,2-Bis(trifluoromethoxy)ethane often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(trifluoromethoxy)ethane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1,2-Bis(trifluoromethoxy)ethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethoxy-containing compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug design and development.
Mechanism of Action
The mechanism by which 1,2-Bis(trifluoromethoxy)ethane exerts its effects involves interactions with various molecular targets. The trifluoromethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. These interactions are crucial in its applications in synthesis and material science .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Ethanes
1,2-Bis(2-chloroethoxy)ethane (CAS 112-26-5)
- Formula : C6H12Cl2O2
- Molecular Weight : 187.06 g/mol
- Properties : A colorless to pale yellow liquid with applications in pharmaceuticals and polymer synthesis. Chlorine substituents provide moderate reactivity, suitable for nucleophilic substitutions.
- Contrast : Compared to trifluoromethoxy groups, chloroethoxy groups are less electronegative, resulting in lower thermal stability but higher solubility in polar solvents .
1,2-Bis(2-bromoethoxy)ethane (CAS 31255-10-4)
- Formula : C6H12Br2O2
- Molecular Weight : 275.97 g/mol
- Applications : Used as a crosslinking agent in agrochemicals. Bromine’s larger atomic radius enhances steric hindrance, reducing reaction rates compared to chloro or fluoro analogs .
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane (CAS 358-39-4)
- Formula : C6H6F8O2
- Molecular Weight : 262.10 g/mol
- Properties: High fluorine content improves thermal resistance and hydrophobicity. Likely shares similarities with 1,2-bis(trifluoromethoxy)ethane in applications requiring inertness, such as membrane technology or coatings .
Nitro- and Aromatic-Substituted Ethanes
1,2-Bis(4-nitrophenoxy)ethane (CAS 14467-69-7)
- Formula : C14H12N2O6
- Molecular Weight : 304.26 g/mol
- Applications: Enhances polyimide thermal stability.
1,2-Bis(2-nitrophenoxy)ethane (CAS 51661-19-9)
- Formula : C14H12N2O6
- Melting Point : 167–170°C
Phosphine- and Sulfur-Containing Ethanes
1,2-Bis(diphenylphosphino)ethane (CAS 1663-45-2)
- Applications : A ligand in transition-metal catalysis (e.g., Suzuki couplings). Phosphine groups are electron-rich, contrasting with the electron-deficient trifluoromethoxy groups, which would favor oxidative stability over catalytic activity .
1,2-Bis(phenylsulfinyl)ethane Palladium(II) Acetate
Key Data Table
*Note: Data for 1,2-bis(trifluoromethoxy)ethane is extrapolated from analogs.
Research Findings and Implications
- Thermal Stability : Fluorinated ethanes (e.g., tetrafluoroethoxy derivatives) exhibit superior thermal resistance compared to chloro or bromo analogs due to strong C-F bonds .
- Environmental Impact: Brominated analogs like BTBPE (1,2-bis(2,4,6-tribromophenoxy)ethane) show bioaccumulation risks, whereas fluorinated compounds may persist differently due to their inertness .
Biological Activity
1,2-Bis(trifluoromethoxy)ethane is an organic compound characterized by its unique molecular structure, which features two trifluoromethoxy groups attached to an ethane backbone. Its molecular formula is CHFO, and it has a molecular weight of 202.09 g/mol. The presence of trifluoromethoxy groups imparts distinctive physical and chemical properties, making this compound of interest in various scientific fields, particularly in pharmacology.
The trifluoromethoxy groups enhance the compound's lipophilicity and metabolic stability, which can significantly influence its interactions with biological targets. This section summarizes the key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 202.09 g/mol |
| Solubility | Soluble in organic solvents |
| Lipophilicity | High |
Biological Activity
The biological activity of 1,2-bis(trifluoromethoxy)ethane has been the subject of research due to its potential pharmacological applications. Preliminary studies indicate that this compound may interact with specific enzymes or receptors, although detailed mechanisms and therapeutic potentials require further investigation. Here are some notable findings:
Case Studies
Several studies have explored the biological implications of fluorinated compounds similar to 1,2-bis(trifluoromethoxy)ethane. Here are relevant case studies:
- Antibacterial Activity : A study highlighted the antibacterial properties of fluorinated compounds, noting that modifications in their structure could enhance their efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). This suggests a pathway for exploring the antibacterial potential of 1,2-bis(trifluoromethoxy)ethane .
- Cytotoxicity Studies : Research on similar fluorinated compounds has indicated significant cytotoxic effects against cancer cell lines. The mechanisms often involve disruption of cellular processes or induction of apoptosis, pointing to potential applications in cancer therapy for 1,2-bis(trifluoromethoxy)ethane .
Comparative Analysis
To better understand the unique properties of 1,2-bis(trifluoromethoxy)ethane, a comparison with other fluorinated compounds is beneficial:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1,2-Bis(trifluoromethyl)ethane | Contains two trifluoromethyl groups | Higher lipophilicity than bis(trifluoromethoxy) variant |
| 1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane | Contains phenyl rings with trifluoromethyl substitutions | Enhanced reactivity due to aromatic stabilization |
| 1,2-Bis(4-fluoro-3-trifluoromethoxyphenyl)ethane | Similar to bis(trifluoromethoxy), but includes phenyl rings | Potentially different biological activity due to aromaticity |
This comparative analysis highlights how the dual trifluoromethoxy functionalization of 1,2-bis(trifluoromethoxy)ethane may confer distinct chemical reactivity and biological interactions compared to other fluorinated compounds.
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